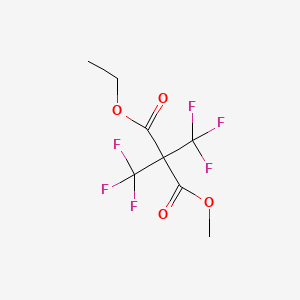
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Vue d'ensemble
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid is a chemical compound with the CAS Number: 239463-95-7 . It has a molecular weight of 292.1 . The compound is in liquid form at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid . The InChI code for this compound is 1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available sources.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Intramolecular Acylation: Hexenoic acids, including variants like 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid, are subject to intramolecular acylation. This process is dependent on the structure and stereochemistry of the acids, leading to various products like cyclohexenones and alkenoic acids (Ansell, Emmett, & Coombs, 1968).
- Synthesis of Hydroxyalkylbutan-4-olides: Derivatives of hex-4-enoic acids, related to 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid, are used in the synthesis of threo- and erythro-5-hydroxyalkylbutan-4-olides, indicating its utility in creating complex organic molecules (Jefford & Wang, 1987).
Biochemical Applications
- Inhibition of Enzymatic Activity: A study on 4-amino-hex-5-enoic acid, a close relative of the subject acid, demonstrated its potential as a selective inhibitor of mammalian 4-aminobutyrate aminotransferase in the brain, leading to irreversible enzymatic inactivation. This suggests potential biochemical applications for similar compounds (Lippert, Metcalf, Jung, & Casara, 1977).
Material Science and Engineering
- Synthesis of Polyfluoromethyl Homoprolines: The synthesis of enantiomerically pure 4-polyfluoromethyl-4-hydroxy-homoprolines utilizes 6-amino-5-polyfluoromethyl-hex-2-enoic acids. This process is indicative of the potential use of similar hex-2-enoic acid derivatives in material science for creating specialized molecules (Shaitanova, Gerus, Kukhar, & Haufe, 2014).
Food Chemistry
- Study of Aldehydes in Oil-in-Water Emulsions: The behavior of hexanal and related compounds, including (E)-hex-2-enal and 4-hydroxyhex-2-enal, in oil-in-water emulsions, provides insights into the reactivity of hex-2-enoic acid derivatives in food chemistry applications (Vandemoortele, Simon, Claes, & De Meulenaer, 2020).
Medicinal Chemistry
- Metabolic Synthesis of Antiinflammatory Drugs: Arylhexenoic acids, akin to the subject acid, are utilized in the metabolic synthesis of antiinflammatory drugs like indomethacin. This demonstrates the role of such compounds in creating pharmacologically active substances (Gillard & Belanger, 1987).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H,(H,17,18)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWXFOMIRCWPY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022999 | |
| Record name | (2E)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239463-98-0 | |
| Record name | (2E)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)

![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)


![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)